L-同苯丙氨酸叔丁基酯

描述

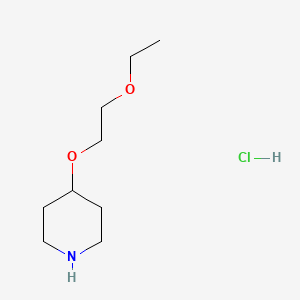

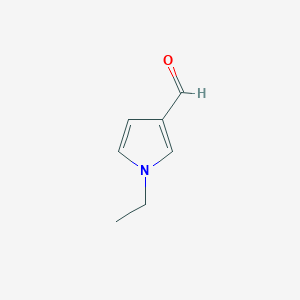

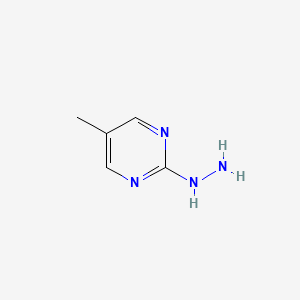

L-Homophenylalanine tert-Butyl Ester is a chemical compound with the IUPAC name tert-butyl (2S)-2-amino-4-phenylbutanoate hydrochloride . It is used as a reactant in the preparation of macrocyclic compounds as TNFα modulators useful in combination treatment of diseases . It is an important raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, dyestuffs, and the food industry .

Molecular Structure Analysis

The molecular formula of L-Homophenylalanine tert-Butyl Ester is C14H22ClNO2 . Its molecular weight is 271.79 . The InChI code is 1S/C14H21NO2.ClH/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11;/h4-8,12H,9-10,15H2,1-3H3;1H/t12-;/m0./s1 .Chemical Reactions Analysis

Tert-butyl esters can undergo various chemical reactions. For instance, the reaction of tert-butyl esters with SOCl2 at room temperature provides acid chlorides in very good yields . The Steglich Esterification is a common method for the formation of tert-butyl esters .Physical And Chemical Properties Analysis

L-Homophenylalanine tert-Butyl Ester is a solid at room temperature . It should be stored sealed in a dry place at room temperature . It is soluble in methanol .科学研究应用

生物催化合成:L-同苯丙氨酸(L-HPA)被用作合成血管紧张素转化酶抑制剂的基础。研究表明,可以利用经过改造的大肠杆菌天冬氨酸氨基转移酶同时合成N6-保护-2-氧代-6-氨基己酸(N6-保护-OAHA)(Lo等,2009年)。

制药中间体:L-同苯丙氨酸在制药行业广泛用作合成血管紧张素转化酶抑制剂的前体,这些药物在管理高血压和充血性心力衰竭方面具有临床应用。生物催化方法被认为更具吸引力,因为其对环境友好且具有潜在的工业应用(Ahmad et al., 2009)。

离子液体中的酶解析:离子液体已被研究作为酶解析氨基酸酯的新型介质,以获得对映异构体氨基酸同苯丙氨酸。调整溶剂参数如浓度和极性可以提高该过程的酶活性(Zhao et al., 2003)。

对映纯氨基酸的合成:L-同苯丙氨酸叔丁基酯用于合成对映纯氨基酸。例如,其在使用有机锌化学合成Fmoc-保护氨基酸中的应用已有文献记录(Deboves et al., 2001)。

NADPH依赖的同苯丙氨酸脱氢酶开发:通过改造大肠杆菌NADPH依赖的谷氨酸脱氢酶,开发了一种NADPH依赖的同苯丙氨酸脱氢酶。这为体外催化和体内代谢工程提供了新工具,增强了L-同苯丙氨酸的生产(Li & Liao, 2014)。

安全和危害

L-Homophenylalanine tert-Butyl Ester is classified under the GHS07 hazard class . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

属性

IUPAC Name |

tert-butyl (2S)-2-amino-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO2/c1-14(2,3)17-13(16)12(15)10-9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CANQRTXTMVVNCH-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Tert-butyl 2-amino-4-phenylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy-drofuran-2-ylmethyl)amine dihydrochloride](/img/structure/B1419720.png)

![N-[2-(4-Amino-2-chlorophenoxy)ethyl]-N,N-dimethylamine dihydrochloride](/img/structure/B1419728.png)